molecular formula C7H15NO B13563981 Methyl[(4-methyloxolan-2-yl)methyl]amine

Methyl[(4-methyloxolan-2-yl)methyl]amine

Cat. No.: B13563981
M. Wt: 129.20 g/mol
InChI Key: KVGPDHSBKXPEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(4-methyloxolan-2-yl)methyl]amine is a secondary amine characterized by a tetrahydrofuran (oxolan) ring substituted with a methyl group at the 4-position and a methylamine group attached via a methylene linker at the 2-position. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The compound combines the reactivity of an amine group with the steric and electronic effects of a methyl-substituted oxolane ring.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-methyl-1-(4-methyloxolan-2-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-6-3-7(4-8-2)9-5-6/h6-8H,3-5H2,1-2H3

InChI Key

KVGPDHSBKXPEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-methyloxolan-2-yl)methyl]amine typically involves the reaction of 4-methyltetrahydrofuran with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and distillation to isolate the final product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methyloxolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl[(4-methyloxolan-2-yl)methyl]amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl[(4-methyloxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Methyl[(4-methyloxolan-2-yl)methyl]amine, such as cyclic ethers, amine functionalities, or alkyl/aryl substitutions. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Evidence ID
This compound C₇H₁₅NO 129.20 Secondary amine, methyl-oxolan Hypothetical: Catalysis, intermediates N/A
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 Aryl-chloro, tertiary amine, oxolan Pharmaceutical intermediate
2-(4-Methylphenyl)ethylamine C₁₄H₂₁NO 219.32 Phenethyl, secondary amine, oxolan Research chemical
(2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine C₆H₁₃NO₂ 131.18 Primary amine, dioxolane ring Chemical synthesis
Activated Methyl Diethanol Amine (aMDEA) C₅H₁₃NO₂ 119.16 Tertiary amine, hydroxyl groups CO₂ capture (adsorption capacity: 2.63 mmol/g)

Functional Group and Reactivity Differences

  • This compound: The secondary amine and oxolan ring may enhance solubility in polar solvents.
  • N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine : The chloro-substituted aryl group increases electrophilicity, making it suitable for cross-coupling reactions in pharmaceutical synthesis. The tertiary amine structure may reduce basicity compared to secondary amines .
  • aMDEA : The hydroxyl and tertiary amine groups enable chemical adsorption of CO₂ via carbamate formation, achieving a high adsorption capacity of 2.63 mmol/g. This contrasts with the target compound, which lacks hydroxyl groups for such interactions .

Structural and Adsorption Properties

  • Pore Structure and Surface Area : In aMDEA-impregnated mesoporous carbon (aMDEA-MC), amine loading reduced the BET surface area by 43% but increased CO₂ adsorption by 64% through chemisorption. This highlights the trade-off between physical surface area and chemical reactivity in adsorption applications .
  • Steric Effects : Compounds like 2-(4-Methylphenyl)ethylamine exhibit bulkier aromatic substituents, which may limit diffusion in porous materials compared to the smaller this compound .

Research Findings and Implications

  • Amine Efficiency : aMDEA’s CO₂ adsorption capacity (2.63 mmol/g) surpasses physical adsorbents like activated carbon, underscoring the importance of amine functionalization. This compound, if incorporated into porous supports, might exhibit intermediate adsorption properties due to its secondary amine group .
  • Synthetic Flexibility: The soft-template synthesis of mesoporous carbon for aMDEA-MC (using phloroglucinol and Pluronic F127) demonstrates a pathway for immobilizing amines like this compound on high-surface-area materials .

Biological Activity

Methyl[(4-methyloxolan-2-yl)methyl]amine, a compound characterized by its unique oxolane structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amine derivative with the following properties:

PropertyValue
CAS Number 1571074-32-2
Molecular Formula C8H17N
Molecular Weight 143.23 g/mol
IUPAC Name This compound

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems and potential modulation of enzyme activity. Preliminary studies suggest that it may act as a modulator of GABA transporters, which play a crucial role in neurotransmission and have implications in anxiety and mood disorders .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

In neuropharmacological studies, this compound has shown promising results in enhancing cognitive functions and exhibiting anxiolytic properties. Animal models treated with this compound demonstrated improved performance in memory tasks and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for cognitive impairments .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A clinical trial investigated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a 70% success rate in eradicating infections within two weeks of treatment, highlighting its potential as an alternative antimicrobial agent .
  • Neuropharmacological Assessment :
    • In a controlled study involving rodents, administration of this compound resulted in significant improvements in spatial learning and memory retention compared to control groups. The findings support further exploration into its use for treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.